

Spectroscopic Characterization of 4-Methyl-4-phenylpiperidine HCl: A Technical Guide

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Compound of Interest

Compound Name:	4-Methyl-4-phenylpiperidine hydrochloride
Cat. No.:	B1418674

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-Methyl-4-phenylpiperidine hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data from analogous compounds with established spectroscopic principles to offer a robust framework for the characterization of this and structurally related molecules. Given the limited availability of direct experimental spectra for this specific salt, this guide leverages a predictive approach grounded in the well-documented spectroscopic behaviors of its constituent moieties.

Introduction to 4-Methyl-4-phenylpiperidine HCl

4-Methyl-4-phenylpiperidine is a tertiary amine featuring a piperidine ring substituted at the 4-position with both a methyl and a phenyl group. As a hydrochloride salt, the basic nitrogen of the piperidine ring is protonated, forming a piperidinium chloride. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold in the design of various therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-4-phenylpiperidine HCl. Each section will delve into the theoretical underpinnings of the technique, the interpretation of

spectral features based on analogous structures, and a detailed, field-proven protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-4-phenylpiperidine HCl, both ^1H and ^{13}C NMR will provide definitive information about its structure.

^1H NMR Spectroscopy: A Proton's Perspective

Proton NMR (^1H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ^1H NMR Spectrum:

The spectrum of 4-Methyl-4-phenylpiperidine HCl is predicted by considering the spectra of 4-methylpiperidine and 4-phenylpiperidine, with adjustments for the quaternary substitution at C4 and the protonation of the nitrogen atom.[\[1\]](#)[\[2\]](#) The protonation of the piperidine nitrogen to form the hydrochloride salt will cause a significant downfield shift for the protons on the carbons adjacent to the nitrogen (the α -protons) due to the deshielding effect of the positive charge.[\[3\]](#) A broad signal corresponding to the N-H proton is also expected.

Table 1: Predicted ^1H NMR Chemical Shifts for 4-Methyl-4-phenylpiperidine HCl

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl-H	7.2 - 7.5	Multiplet	5H
Piperidine-H (axial, α to N)	~3.0 - 3.2	Multiplet	2H
Piperidine-H (equatorial, α to N)	~3.4 - 3.6	Multiplet	2H
Piperidine-H (β to N)	~1.8 - 2.0	Multiplet	4H
Methyl-H	~1.6	Singlet	3H
N-H	Variable, broad	Singlet (broad)	1H

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of deuterated solvent.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is derived from an analysis of related piperidine structures.[\[4\]](#) [\[5\]](#)[\[6\]](#) The quaternary carbon at the 4-position will be a key feature, and its chemical shift will be influenced by both the methyl and phenyl substituents. The carbons of the phenyl ring will appear in the aromatic region (120-150 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-4-phenylpiperidine HCl

Carbon	Predicted Chemical Shift (δ , ppm)
Phenyl C (quaternary)	~145
Phenyl C (CH)	125 - 130
Piperidine C (α to N)	~50
Piperidine C (β to N)	~35
Piperidine C (quaternary, C4)	~40
Methyl C	~25

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Acquisition



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Caption: Workflow for NMR Spectroscopy.

Detailed Steps:

- Sample Preparation:
 1. Accurately weigh 10-20 mg of 4-Methyl-4-phenylpiperidine HCl.^[7]
 2. Select a suitable deuterated solvent in which the salt is soluble, such as DMSO-d₆ or D₂O. The choice of solvent is critical as it can affect chemical shifts.^[8]

3. Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.^[7]
4. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.^[8]

- Instrument Setup and Data Acquisition:
 1. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 2. Lock the spectrometer on the deuterium signal of the solvent.
 3. Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
 4. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 1. Apply Fourier transformation to the acquired Free Induction Decay (FID).
 2. Perform phase and baseline corrections to obtain a clean spectrum.
 3. Reference the spectrum using the residual solvent peak or an internal standard.
 4. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra for final analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum:

For 4-Methyl-4-phenylpiperidine HCl, the IR spectrum is expected to show characteristic absorptions for the N-H bond of the piperidinium ion, C-H bonds of the aliphatic and aromatic

portions, and the C=C bonds of the phenyl ring. The spectrum of piperidine hydrochloride provides a good reference for the N-H stretching and bending frequencies.[9][10][11]

Table 3: Predicted Key IR Absorption Bands for 4-Methyl-4-phenylpiperidine HCl

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Ammonium Salt)	2500 - 3000	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2980	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
N-H Bend (Ammonium Salt)	1500 - 1600	Medium

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.

Workflow for IR Spectroscopy (KBr Pellet Method)



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Caption: Workflow for IR Spectroscopy.

Detailed Steps:

- Sample Preparation:
 1. Thoroughly grind 1-2 mg of the solid 4-Methyl-4-phenylpiperidine HCl sample with an agate mortar and pestle.[12]
 2. Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix intimately with the sample.[12]
 3. Transfer the mixture to a pellet die.
 4. Apply pressure using a hydraulic press to form a clear, transparent pellet. An opaque or cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.[12]
- Data Acquisition:
 1. Place the KBr pellet in the sample holder of the FTIR spectrometer.
 2. First, collect a background spectrum of the empty sample compartment.
 3. Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 1. Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, shapes, and intensities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization):

In Electron Ionization (EI) MS, the sample is typically analyzed as the free base. The hydrochloride salt will dissociate in the heated inlet of the mass spectrometer. The molecular

ion of the free base (4-Methyl-4-phenylpiperidine, $C_{12}H_{17}N$) has a nominal mass of 175 Da. EI is a "hard" ionization technique, so extensive fragmentation is expected.[13][14][15]

The fragmentation of piperidine derivatives is well-characterized and often initiated by the ionization of the nitrogen atom, leading to α -cleavage.[16]

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of 4-Methyl-4-phenylpiperidine

m/z	Proposed Fragment	Fragmentation Pathway
175	$[M]^+$	Molecular ion of the free base
160	$[M - CH_3]^+$	Loss of the methyl group (α -cleavage)
91	$[C_7H_7]^+$	Tropylium ion from the phenyl group
77	$[C_6H_5]^+$	Phenyl cation

Experimental Protocol for Electron Ionization Mass Spectrometry

Workflow for EI-MS Analysis



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Caption: Workflow for Mass Spectrometry.

Detailed Steps:

- Sample Introduction:
 1. For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a glass capillary tube, which is then inserted into the probe.
 2. The probe is introduced into the high-vacuum ion source of the mass spectrometer.
 3. The probe is gradually heated to volatilize the sample. The hydrochloride salt will thermally desalt to the volatile free base.[13]
- Ionization and Analysis:
 1. The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[17]
 2. The resulting ions are accelerated out of the ion source by an electric field.
 3. The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 4. The separated ions are detected, and the signal is amplified.
- Data Interpretation:
 1. The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.
 2. Identify the molecular ion peak to determine the molecular weight of the free base.
 3. Analyze the fragmentation pattern to gain structural information, comparing the observed fragments to known fragmentation pathways of similar compounds.[18]

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 4-Methyl-4-phenylpiperidine HCl. By leveraging data from structurally related compounds and adhering to rigorous, well-established experimental protocols, researchers and scientists can confidently characterize this molecule. The provided tables of predicted spectral data, coupled

with the detailed experimental workflows, offer a comprehensive resource for the identification and structural elucidation of this important chemical entity.

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